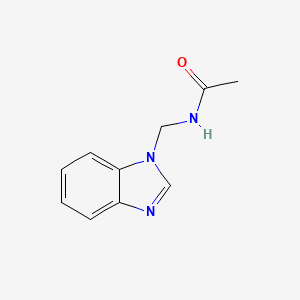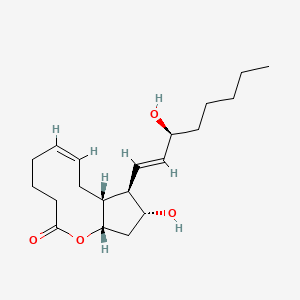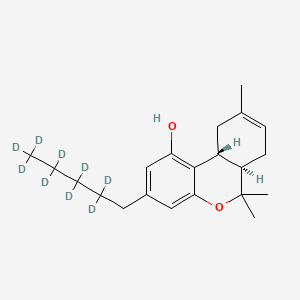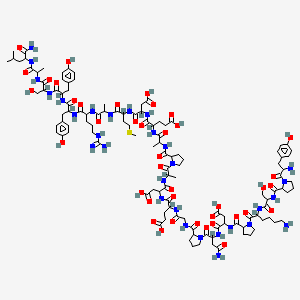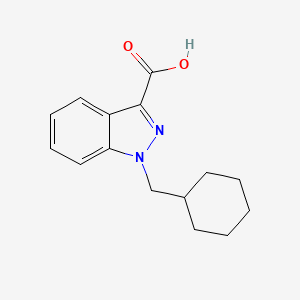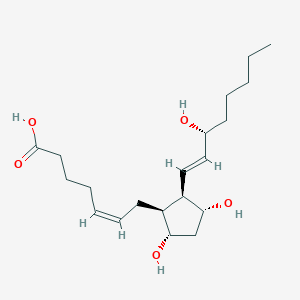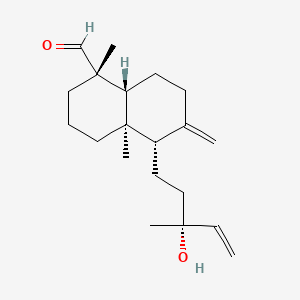![molecular formula C37H38O2PS3+ B593275 [10-Oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium](/img/structure/B593275.png)
[10-Oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium
Overview
Description
AP39 is a novel mitochondria-targeted hydrogen sulfide donor. It has gained significant attention due to its ability to deliver hydrogen sulfide directly to mitochondria, thereby exerting protective effects against oxidative stress and maintaining mitochondrial function. This compound has shown promise in various therapeutic applications, including cardioprotection and neuroprotection .
Scientific Research Applications
AP39 has been extensively studied for its potential therapeutic applications. In cardiology, AP39 has been shown to ameliorate doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway . In neurology, AP39 has demonstrated protective effects against Alzheimer’s disease by preserving mitochondrial function and reducing oxidative stress . Additionally, AP39 has shown vasorelaxant activity in vascular studies, indicating its potential in treating cardiovascular diseases . The compound’s ability to deliver hydrogen sulfide directly to mitochondria makes it a valuable tool in studying mitochondrial function and bioenergetics .
Mechanism of Action
Target of Action
The primary target of this compound is the mitochondria . The compound is a hydrogen sulfide (H2S) donor molecule coupled to a mitochondria-targeting moiety (triphenylphosphonium; TPP+) .
Mode of Action
The compound interacts with its target, the mitochondria, by donating hydrogen sulfide (H2S). This interaction helps in the inhibition of oxidative stress-induced endothelial cell death .
Biochemical Pathways
The compound affects the biochemical pathways involving the endogenous gasomediator hydrogen sulfide (H2S). The synthesis and bioavailability of H2S are perturbed in many disease states, including those involving mitochondrial dysfunction . The compound, being a H2S donor, can potentially rectify these perturbations.
Pharmacokinetics
The compound’s effectiveness has been compared against a standard non-tpp+ containing h2s donor (gyy4137) in the inhibition of oxidative stress-induced endothelial cell death . This suggests that the compound’s bioavailability and effectiveness are influenced by its ability to target mitochondria.
Result of Action
The compound’s action results in the inhibition of oxidative stress-induced endothelial cell death . This suggests that the compound could have potential therapeutic applications in conditions characterized by oxidative stress and mitochondrial dysfunction.
Preparation Methods
The synthesis of AP39 involves the coupling of a mitochondria-targeting motif, triphenylphosphonium, with a hydrogen sulfide-donating moiety, dithiolethione, via an aliphatic linker . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reaction. Industrial production methods for AP39 are not extensively documented, but the synthesis process is scalable for research and potential therapeutic applications .
Chemical Reactions Analysis
AP39 primarily undergoes reactions that release hydrogen sulfide within the mitochondrial environment. The compound is designed to release hydrogen sulfide slowly, ensuring a sustained supply within the mitochondria . Common reagents used in the synthesis of AP39 include triphenylphosphonium bromide and dithiolethione. The major product formed from the reaction of AP39 is hydrogen sulfide, which exerts various biological effects .
Comparison with Similar Compounds
AP39 is unique among hydrogen sulfide donors due to its mitochondria-targeting capability. Other hydrogen sulfide donors, such as sodium hydrosulfide and sodium sulfide, do not specifically target mitochondria and therefore may not provide the same level of protection against mitochondrial oxidative stress . Similar compounds to AP39 include other mitochondria-targeted hydrogen sulfide donors like AP123 and AP67, which also aim to deliver hydrogen sulfide directly to mitochondria . AP39’s specific design and efficacy in various therapeutic applications make it a standout compound in this category .
Properties
IUPAC Name |
[10-oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38O2PS3/c38-36(39-31-26-24-30(25-27-31)35-29-37(41)43-42-35)23-15-4-2-1-3-5-16-28-40(32-17-9-6-10-18-32,33-19-11-7-12-20-33)34-21-13-8-14-22-34/h6-14,17-22,24-27,29H,1-5,15-16,23,28H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPVLCJPNDOZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38O2PS3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



